

An In-depth Technical Guide to 2-Propyl-1,3-dioxolane

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Compound of Interest

Compound Name: 2-Propyl-1,3-dioxolane

Cat. No.: B1346037

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This technical guide provides a comprehensive overview of **2-Propyl-1,3-dioxolane**, a cyclic acetal with applications in organic synthesis and as a potential building block in the development of novel compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: **2-propyl-1,3-dioxolane**^{[1][2]}

Synonyms:

- 2-Propyldioxolane^[2]
- 1,3-Dioxolane, 2-propyl-^{[2][3]}

Physicochemical Properties

A summary of the key quantitative data for **2-Propyl-1,3-dioxolane** is presented in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₂ [1][2][3]
Molecular Weight	116.16 g/mol [1][2]
CAS Number	3390-13-4[1][2]
Appearance	Colorless to pale yellow clear liquid
Boiling Point	132.0 to 134.6 °C at 760 mm Hg[1][4]
Melting Point	-63.1 °C[1]
Density	0.92 g/cm ³ [1]
Vapor Pressure	10.848 mmHg at 25 °C (estimated)[4]
Flash Point	33.8 °C (93.0 °F) (estimated)[4]
logP (o/w)	1.102 (estimated)[4]
Solubility	Soluble in alcohol; water solubility of 1.209e+004 mg/L at 25 °C (estimated)[1][4]

Experimental Protocols

Synthesis of **2-Propyl-1,3-dioxolane** via Acid-Catalyzed Acetalization

A common and straightforward method for the synthesis of **2-Propyl-1,3-dioxolane** is the acid-catalyzed condensation reaction between butanal (butyraldehyde) and ethylene glycol.[1] This reaction is an example of cyclic acetal formation.

Materials:

- Butanal
- Ethylene glycol
- Anhydrous toluene
- Acid catalyst (e.g., p-toluenesulfonic acid or a tungstosilicic acid-based catalyst)[1]

- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

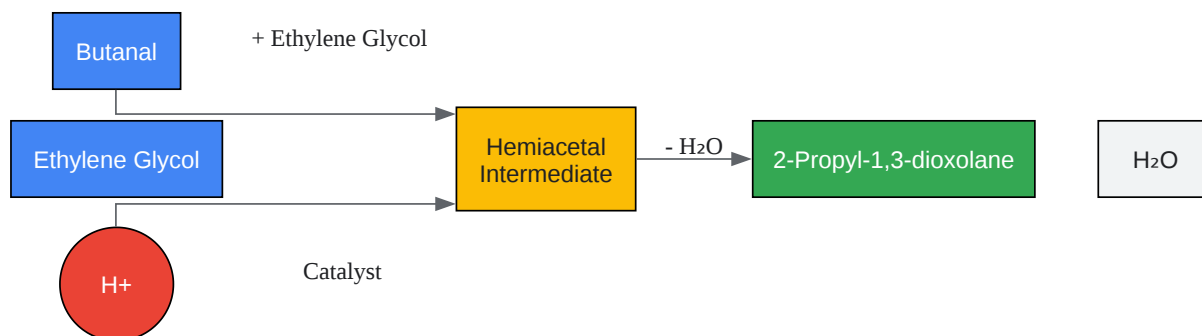
Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add butanal and ethylene glycol (a slight molar excess of ethylene glycol, e.g., 1:1.5, can be used to drive the reaction to completion).^[1]
- Add anhydrous toluene as the solvent to facilitate the azeotropic removal of water.
- Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid or tungstosilicic acid on a support).^[1]
- The reaction mixture is heated to reflux with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.^[5]
- Upon completion, the reaction mixture is cooled to room temperature.

- The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.[5]
- The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]
- The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.[5]
- The resulting crude product can be purified by fractional distillation to yield pure **2-Propyl-1,3-dioxolane**.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic pathway for **2-Propyl-1,3-dioxolane** from butanal and ethylene glycol.



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Caption: Synthesis of **2-Propyl-1,3-dioxolane**.

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